(3R,4S)-methyl 4-phenylpiperidine-3-carboxylate
Description
(3R,4S)-Methyl 4-phenylpiperidine-3-carboxylate is a chiral piperidine derivative characterized by a phenyl substituent at the 4-position and a methyl ester group at the 3-position. Its stereochemistry (3R,4S) distinguishes it from diastereomers such as (3R,4R)-methyl 4-phenylpiperidine-3-carboxylate, which exhibit distinct physicochemical and biological properties . This compound serves as a versatile intermediate in pharmaceutical synthesis, particularly for central nervous system (CNS) agents, due to the piperidine scaffold's prevalence in bioactive molecules .
Properties
Molecular Formula |
C13H17NO2 |
|---|---|
Molecular Weight |
219.28 g/mol |
IUPAC Name |
methyl 4-phenylpiperidine-3-carboxylate |
InChI |
InChI=1S/C13H17NO2/c1-16-13(15)12-9-14-8-7-11(12)10-5-3-2-4-6-10/h2-6,11-12,14H,7-9H2,1H3 |
InChI Key |
VYUIWLMJPDHWQQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CNCCC1C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4S)-methyl 4-phenylpiperidine-3-carboxylate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Phenyl Group: The phenyl group is introduced via a substitution reaction, often using a phenyl halide and a suitable base.
Esterification: The carboxylate ester is formed through an esterification reaction, typically involving methanol and an acid catalyst.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, precise temperature control, and the use of high-purity reagents.
Chemical Reactions Analysis
Types of Reactions
(3R,4S)-methyl 4-phenylpiperidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The phenyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like phenyl halides and bases such as sodium hydroxide are employed.
Major Products
The major products formed from these reactions include ketones, alcohols, and substituted piperidine derivatives.
Scientific Research Applications
(3R,4S)-methyl 4-phenylpiperidine-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its interactions with biological macromolecules.
Medicine: It has potential therapeutic applications due to its biological activity.
Industry: The compound is used in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (3R,4S)-methyl 4-phenylpiperidine-3-carboxylate involves its interaction with specific molecular targets. The compound binds to receptors or enzymes, modulating their activity and leading to a biological response. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues and Stereochemical Variations
Key Observations :
- Substituent Effects : The phenyl group at C4 enhances aromatic interactions in biological targets, while halogenation (e.g., 4-Cl, 4-F) increases lipophilicity and metabolic stability . Hydroxyl or ester modifications modulate solubility and reactivity .
- Stereochemical Impact : The (3R,4S) configuration often confers superior selectivity in CNS targets compared to (3R,4R) isomers. For example, (3R,4S)-4-(4-fluorophenyl) derivatives are critical intermediates in paroxetine synthesis, a selective serotonin reuptake inhibitor (SSRI) .
Physicochemical Properties
Notes:
- Density and boiling point trends correlate with molecular weight and halogenation. Chlorinated derivatives exhibit higher density and boiling points due to increased molecular mass and van der Waals interactions .
- The pKa (~7.69) of the piperidine nitrogen suggests partial protonation at physiological pH, enhancing membrane permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
